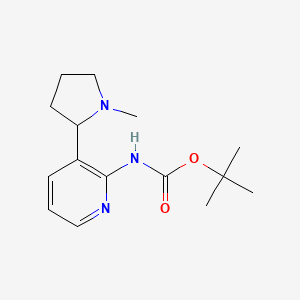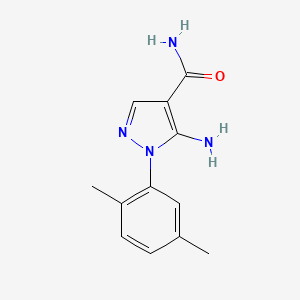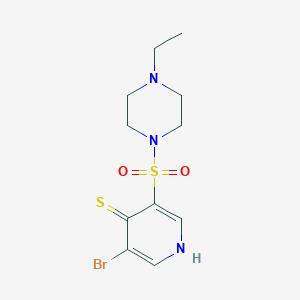
4-Iodo-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-methylpyridin-3-ol is a chemical compound belonging to the pyridine family It is characterized by the presence of an iodine atom at the fourth position, a methyl group at the second position, and a hydroxyl group at the third position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methylpyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 2-methylpyridin-3-ol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-amino-2-methylpyridin-3-ol or 4-thio-2-methylpyridin-3-ol.
Oxidation: Formation of 4-iodo-2-methylpyridin-3-one.
Reduction: Formation of 4-iodo-2-methylpyridin-3-amine.
Aplicaciones Científicas De Investigación
4-Iodo-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with electron-rich sites on biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-3-methylpyridin-4-ol
- 4-Iodo-3-methylpyridin-2-ol
- 4-Bromo-2-methylpyridin-3-ol
Uniqueness
4-Iodo-2-methylpyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. The presence of the iodine atom at the fourth position, in particular, enhances its ability to participate in halogen bonding, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H6INO |
|---|---|
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
4-iodo-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6INO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3 |
Clave InChI |
CDVIKZZMZOPUNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11809557.png)
![4,6-Dimethylbenzo[d]isoxazol-3-ol](/img/structure/B11809559.png)
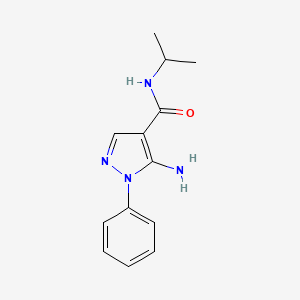
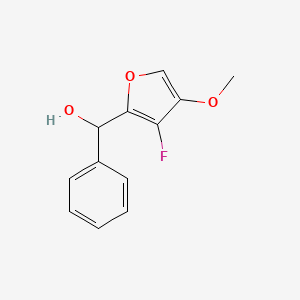

![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
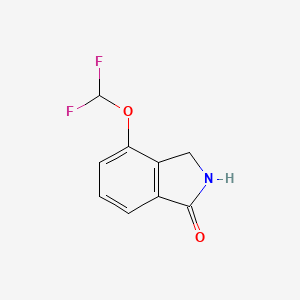
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
